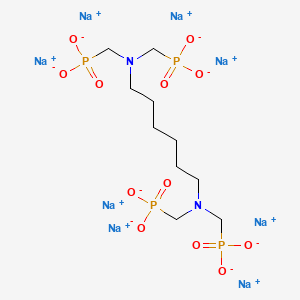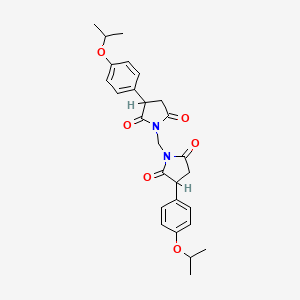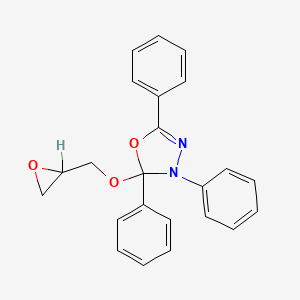
2,3-Dihydro-2-(oxiranylmethoxy)-2,3,5-triphenyl-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-2-(oxiranylmethoxy)-2,3,5-triphenyl-1,3,4-oxadiazole is a complex organic compound characterized by its unique structure, which includes an oxiranylmethoxy group and a triphenyl-substituted oxadiazole ring
Preparation Methods
The synthesis of 2,3-Dihydro-2-(oxiranylmethoxy)-2,3,5-triphenyl-1,3,4-oxadiazole typically involves multi-step organic reactions. One common method includes the reaction of triphenylphosphine with an appropriate epoxide to form the oxiranylmethoxy intermediate. This intermediate is then reacted with a suitable oxadiazole precursor under controlled conditions to yield the final product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
2,3-Dihydro-2-(oxiranylmethoxy)-2,3,5-triphenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The oxiranylmethoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols and acids.
Scientific Research Applications
2,3-Dihydro-2-(oxiranylmethoxy)-2,3,5-triphenyl-1,3,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-2-(oxiranylmethoxy)-2,3,5-triphenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. The oxiranylmethoxy group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to biological effects. The triphenyl-substituted oxadiazole ring can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 2,3-Dihydro-2-(oxiranylmethoxy)-2,3,5-triphenyl-1,3,4-oxadiazole include:
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
Thiophene derivatives: Used in medicinal chemistry for their biological activities.
Indole derivatives: Known for their wide range of biological activities, including antiviral and anticancer properties.
Compared to these compounds, this compound is unique due to its specific structural features and the presence of both an oxiranylmethoxy group and a triphenyl-substituted oxadiazole ring, which confer distinct chemical and biological properties.
Properties
CAS No. |
120309-75-3 |
|---|---|
Molecular Formula |
C23H20N2O3 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-(oxiran-2-ylmethoxy)-2,3,5-triphenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C23H20N2O3/c1-4-10-18(11-5-1)22-24-25(20-14-8-3-9-15-20)23(28-22,27-17-21-16-26-21)19-12-6-2-7-13-19/h1-15,21H,16-17H2 |
InChI Key |
OBTVFJPJWGKGEX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2(N(N=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


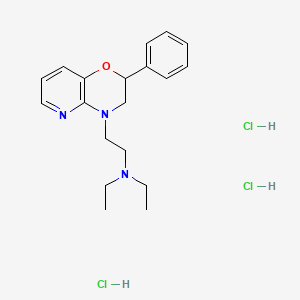

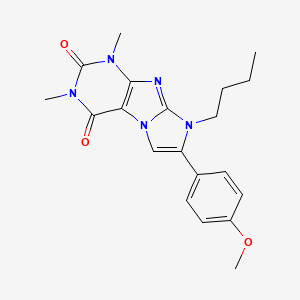
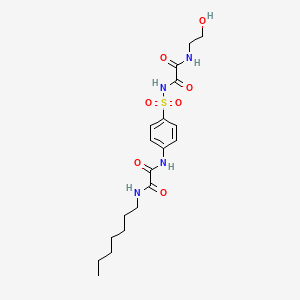
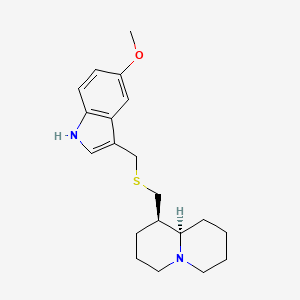
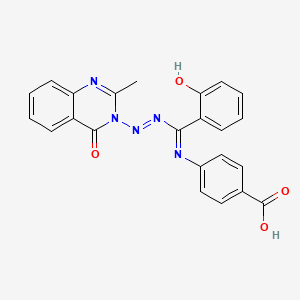
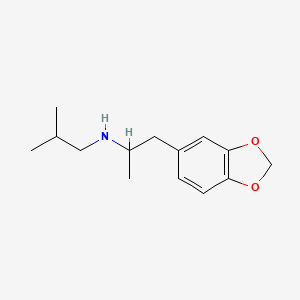

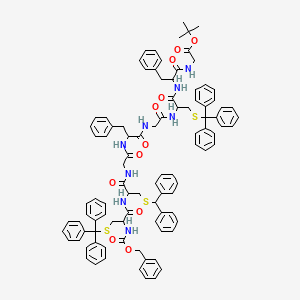
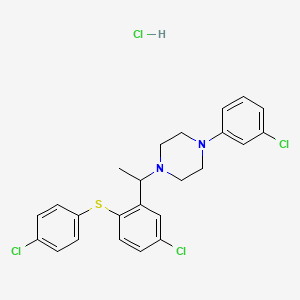
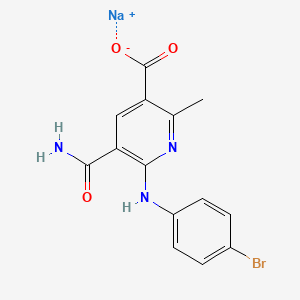
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-[3-(trifluoromethyl)phenyl]propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12746553.png)
